molecular formula C18H22N4O4 B2432186 5-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170480-13-3

5-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2432186
CAS No.: 1170480-13-3
M. Wt: 358.398
InChI Key: TYCCNDDGOFSELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

5-(2-(4-(3-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities.

Fluorescent Ligands for Receptors

This compound is also important in the development of environment-sensitive fluorescent ligands. Specifically, derivatives containing this compound have been synthesized for targeting human 5-HT1A receptors. These derivatives display high receptor affinity and effective fluorescence properties, making them useful in fluorescence microscopy and receptor visualization studies (Lacivita et al., 2009).

Positron Emission Tomography (PET) Ligands

In neuroimaging, derivatives of this compound have been explored as potential PET ligands for the 5-HT1A receptor. For example, the synthesis and evaluation of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a 5-HT1A receptor agonist PET ligand were investigated, although the lack of specific binding indicated limited usefulness in clinical studies (Majo et al., 2008).

Antagonist Activity for Serotonin Receptors

Compounds derived from this compound have been tested for antagonist activity against serotonin receptors. These studies are important in developing new drugs targeting various psychiatric and neurological disorders (Watanabe et al., 1992).

Estrogen Receptor Binding and Anticancer Activity

Moreover, pyrimidine-piperazine-chromene and -quinoline conjugates, involving this compound, have been synthesized and evaluated for their estrogen receptor binding affinity. These compounds exhibit promising anti-proliferative activities and have been explored for potential anticancer applications (Parveen et al., 2017).

Antioxidant and Anticancer Properties

There's also research indicating the use of such compounds in synthesizing new heterocyclic systems with anticipated chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).

Properties

IUPAC Name

5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-15(17(24)20-18(25)19-12)11-16(23)22-8-6-21(7-9-22)13-4-3-5-14(10-13)26-2/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCCNDDGOFSELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.